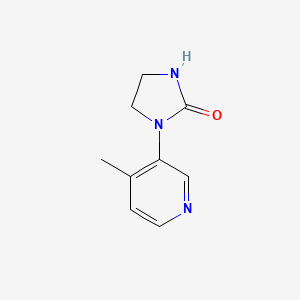

1-(4-Methylpyridin-3-yl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(4-methylpyridin-3-yl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-7-2-3-10-6-8(7)12-5-4-11-9(12)13/h2-3,6H,4-5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBCTDNLDAMDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with an appropriate imidazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce reduced forms of the imidazolidinone ring .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one exhibit significant antitumor properties. For instance, a study demonstrated that a modified imidazolidinone compound showed promising activity against human cancer cell lines, specifically targeting U937 human monocytic cells. This suggests its potential as a lead compound for developing new anticancer therapies.

Enzyme Inhibition

Another area of interest is the compound's role in enzyme inhibition. Studies have shown that imidazolidinones can act as inhibitors of specific enzymes involved in cancer progression, thereby providing a dual function as both therapeutic agents and biochemical probes for studying cancer metabolism.

Material Science

Synthesis of Functional Materials

this compound has been utilized in the synthesis of advanced materials. Its unique structure allows it to participate in various chemical reactions, leading to the formation of polymers and nanomaterials with tailored properties. For example, researchers have synthesized polymeric materials that incorporate this compound, resulting in improved mechanical and thermal properties suitable for industrial applications.

Catalysis

The compound also serves as a catalyst in several organic reactions, enhancing reaction rates and selectivity. Its ability to stabilize transition states makes it an excellent candidate for catalyzing reactions in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds.

Chemical Synthesis

Reactivity and Synthesis Pathways

The reactivity of this compound allows for the development of novel synthetic pathways. Researchers have explored its use in multi-step synthesis processes to create complex molecular architectures with pharmaceutical significance. The compound's versatility enables it to react with various electrophiles and nucleophiles, paving the way for innovative synthetic methodologies.

Data Tables

| Application Area | Specific Use | References |

|---|---|---|

| Medicinal Chemistry | Antitumor activity against U937 cells | |

| Enzyme inhibitors for cancer metabolism | ||

| Material Science | Synthesis of polymers with enhanced properties | |

| Catalysis in organic reactions | ||

| Chemical Synthesis | Novel synthetic pathways for complex molecules |

Case Studies

-

Antitumor Activity Study

A recent study evaluated the efficacy of this compound derivatives against various cancer cell lines. The results indicated a dose-dependent response, with specific derivatives showing over 70% inhibition of cell proliferation at optimal concentrations. -

Material Development Research

Researchers synthesized a new class of polymeric materials incorporating this compound, achieving significant improvements in thermal stability and mechanical strength compared to traditional polymers. These materials are being explored for applications in aerospace and automotive industries. -

Synthetic Methodology Exploration

A comprehensive analysis was conducted on the use of this compound in multi-step organic syntheses. The study highlighted its role in facilitating complex reactions that were previously challenging, demonstrating its potential as a key reagent in modern organic chemistry.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Imidazolidin-2-one Derivatives

Key Observations :

- Planarity and Conformation: X-ray crystallography of analogs like 1-(2-pyridyl)imidazolidin-2-one reveals a slightly non-planar E-configuration due to steric interactions between the azine C3-H and imidazolidin-2-one oxygen .

- Fluorescence: Derivatives such as 1-(isoquinolin-3-yl)imidazolidin-2-one (3e) exhibit strong fluorescence with a Stokes shift of 76 nm and a quantum yield of 0.479, which decreases upon N-methylation .

Table 2: Comparative Pharmacological Profiles

Key Observations :

- Anti-Alzheimer’s Potential: Imidazolidin-2-one derivatives with bulky substituents (e.g., 18c) show potent acetylcholinesterase (AChE) inhibition, outperforming donepezil in some assays .

- Antiviral Activity: Chlorinated analogs like Compound 4 exhibit nanomolar inhibitory activity against SARS-CoV-2 Mpro, highlighting the role of halogenation in enhancing binding affinity .

- Anticancer Activity : Copper(II) complexes (e.g., 5j) demonstrate cytotoxicity via DNA cleavage, emphasizing the impact of metal coordination on bioactivity .

Biological Activity

1-(4-Methylpyridin-3-yl)imidazolidin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both a pyridine and an imidazolidinone ring, which may contribute to its interactions with various biological targets. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with an imidazolidinone precursor under controlled conditions. Common reagents include catalysts and inert atmospheres to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate enzymatic activities, influencing pathways involved in various disease processes. For instance, it has been investigated as a potential inhibitor of cytochrome P450 enzymes, particularly CYP17, which is implicated in steroidogenesis and cancer progression .

Anticancer Activity

This compound has shown promise in anticancer research. Preliminary studies indicate that derivatives of imidazolidinones exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have been tested for their anti-tumor properties, demonstrating significant efficacy in vitro against breast and prostate cancer cells .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Studies suggest that it may possess activity against certain bacterial strains, although specific data on this compound is limited. Its structural characteristics may allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Inhibition of SARS-CoV-2 Protease

Recent investigations have focused on the ability of compounds like this compound to inhibit SARS-CoV-2 main protease (Mpro). This protease is critical for viral replication, making it a target for antiviral drug development. Preliminary findings indicate that certain derivatives may exhibit inhibitory effects on Mpro, suggesting potential applications in COVID-19 treatment .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.